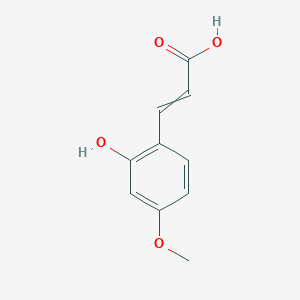

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

Cat. No. B231083

Key on ui cas rn:

16202-50-9

M. Wt: 194.18 g/mol

InChI Key: IKNVEOZIOFMENG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08697332B2

Procedure details

In a 100 mL flask, 2.00 g of potassium carbonate was added to 15 mL of methanol. In a 50 mL flask, 2.67 g (6.2 mmol) of ethoxycarbonylmethyl(triphenyl)phosphonium bromide and 945 mg (6.2 mmol) of 2-hydroxy-4-methoxybenzaldehyde were dissolved in 10 mL of methanol. The resultant was gradually added to a well-stirred potassium carbonate solution in a dropwise manner. After stirring the resultant for 3 hours, completion of reaction was confirmed by TLC. The resultant was filtered to exclude potassium carbonate and subjected to vacuum concentration. After the concentration, 50 mL of a 1 N sodium hydroxide aqueous solution was added thereto and the resultant was stirred for one hour. After reaction was completed, a reaction solution thus obtained was filtered to exclude triphenylphosphine oxide, and concentrated hydrochloric acid was added thereto in a dropwise manner to make the reaction solution an acidic solution. A precipitate thus produced was collected by filtration and washed with a small amount of chloroform, thereby obtaining 1.00 g of 2-hydroxy-4-methoxycinnamic acid. Then, in a 100 mL three-necked flask, 1.00 g (6.0 mmol) of 2-hydroxy-4-methoxycinnamic acid was dissolved in 40 mL of dehydrated tetrahydroxyfuran, and 1.41 g (7.2 mmol) of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) was added thereto. After 30 minutes, 0.72 ml (7.2 mmol) of piperidine was added thereto. After reaction was completed, a reaction solution thus obtained was condensed and dissolved in water. The resulting solution was extracted with chloroform to obtain an extract. The extract was washed with a saturated sodium hydrogen carbonate aqueous solution, 1 N hydrochloric acid and then saturated saline, and then washed with a small amount of chloroform, thereby obtaining 1.03 g of a compound represented by the following formula (14).

Quantity

2.67 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[K+].[K+].[Br-].C([O:10][C:11]([CH2:13][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:12])C.[OH:33][C:34]1[CH:41]=[C:40]([O:42][CH3:43])[CH:39]=[CH:38][C:35]=1[CH:36]=O>CO>[OH:33][C:34]1[CH:41]=[C:40]([O:42][CH3:43])[CH:39]=[CH:38][C:35]=1[CH:36]=[CH:13][C:11]([OH:12])=[O:10] |f:0.1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

2.67 g

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].C(C)OC(=O)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

945 mg

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(C=O)C=CC(=C1)OC

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring the resultant for 3 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

completion of reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resultant was filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

subjected to vacuum concentration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After the concentration, 50 mL of a 1 N sodium hydroxide aqueous solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resultant was stirred for one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a reaction solution thus obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A precipitate thus produced

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a small amount of chloroform

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=CC(=O)O)C=CC(=C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1 g | |

| YIELD: CALCULATEDPERCENTYIELD | 83.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |